molecular formula C22H15Br B2977527 2-(4-Bromophenyl)-1-phenylnaphthalene CAS No. 1533415-48-3

2-(4-Bromophenyl)-1-phenylnaphthalene

Cat. No.: B2977527
CAS No.: 1533415-48-3
M. Wt: 359.266
InChI Key: VVYSUQUUWWPGMD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-phenylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with a bromophenyl group at the 2-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-phenylnaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-phenylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

    Reduction Reactions: Products include hydro derivatives with reduced aromatic rings.

Scientific Research Applications

2-(4-Bromophenyl)-1-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: An organic compound with a bromophenyl group and an acetic acid moiety.

    4-Bromophenyl-4-bromobenzoate: A compound with two bromophenyl groups connected by a benzoate linker.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with a bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-1-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-bromophenyl)-1-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22(21)18-7-2-1-3-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSUQUUWWPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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